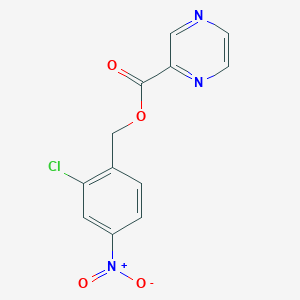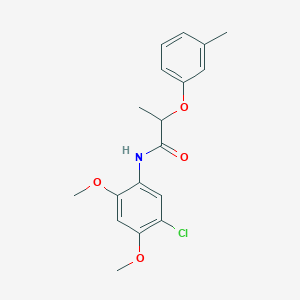
2-chloro-4-nitrobenzyl 2-pyrazinecarboxylate
Overview
Description
2-chloro-4-nitrobenzyl 2-pyrazinecarboxylate is an organic compound with the molecular formula C12H8ClN3O4 It is a derivative of pyrazinecarboxylate and contains both chloro and nitro functional groups on the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 2-chloro-4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalytic systems are likely employed. Industrial-scale synthesis would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitrobenzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-pyrazinecarboxylic acid and 2-chloro-4-nitrobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic Substitution: Corresponding substituted products (e.g., 2-azido-4-nitrobenzyl 2-pyrazinecarboxylate).
Reduction: 2-chloro-4-aminobenzyl 2-pyrazinecarboxylate.
Hydrolysis: 2-pyrazinecarboxylic acid and 2-chloro-4-nitrobenzyl alcohol.
Scientific Research Applications
2-chloro-4-nitrobenzyl 2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Potential use in studying enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzyl 2-pyrazinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro group may facilitate binding to target sites.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzyl 2-pyrazinecarboxamide: Similar structure but with an amide group instead of an ester.
2-chloro-4-nitrobenzyl 2-pyrazinecarboxylic acid: Contains a carboxylic acid group instead of an ester.
2-chloro-4-nitrobenzyl 2-pyrazinecarboxylate derivatives: Various derivatives with different substituents on the benzyl or pyrazine rings.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for further chemical transformations and a valuable compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O4/c13-10-5-9(16(18)19)2-1-8(10)7-20-12(17)11-6-14-3-4-15-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTANIZTXWAGKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)COC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4209218.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4209221.png)

![ethyl [2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4209230.png)
![N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4209241.png)

![5,6-Dimethyl-1-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid](/img/structure/B4209254.png)
![1-Benzyl-4-[2-(2,3-dichlorophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4209257.png)
![N-(4-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4209266.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4209268.png)
![1-{2-[2-(4-benzyl-1-piperazinyl)ethoxy]phenyl}-1-propanone oxalate](/img/structure/B4209285.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4209291.png)
![N-bicyclo[2.2.1]hept-2-yl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4209297.png)
![5-{1-[(4-methylphenyl)thio]ethyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B4209302.png)
